

An In-depth Technical Guide to Borane-N,N-diethylaniline Complex

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Compound of Interest

Compound Name: *Borane-N,N-Diethylaniline complex*

Cat. No.: *B084388*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **Borane-N,N-diethylaniline complex** is a versatile and user-friendly reagent in modern organic synthesis. This air-stable, solid Lewis acid-base adduct of borane and N,N-diethylaniline serves as a convenient alternative to gaseous diborane or borane solutions in tetrahydrofuran (THF) or dimethyl sulfide (DMS). Its enhanced stability, ease of handling, and predictable reactivity make it a valuable tool in various chemical transformations, particularly in reduction and hydroboration reactions. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its key applications, and relevant safety information.

Chemical and Physical Properties

The **Borane-N,N-diethylaniline complex** is a white to off-white solid that is soluble in many common organic solvents. The formation of the complex involves the donation of the lone pair of electrons from the nitrogen atom of N,N-diethylaniline to the empty p-orbital of the boron atom in borane (BH_3), forming a stable coordinate covalent bond. This interaction significantly tempers the high reactivity and pyrophoric nature of free borane.

General Properties

Property	Value	Reference
CAS Number	13289-97-9	
Molecular Formula	C ₁₀ H ₁₈ BN	
Molecular Weight	163.07 g/mol	
Appearance	White to off-white solid	
Melting Point	92-95 °C	

Safety and Handling

The **Borane-N,N-diethylaniline complex** is a flammable solid and should be handled with care. It is moisture-sensitive and can release flammable gases upon contact with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All manipulations should be carried out in a well-ventilated fume hood.

Safety Information	Details	Reference
Hazard Statements	H261 (In contact with water releases flammable gas), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	
Precautionary Statements	P231+P232 (Handle under inert gas. Protect from moisture), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)	
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed and sealed until ready for use.	

Synthesis of Borane-N,N-diethylaniline Complex

A general and straightforward method for the synthesis of amine-borane complexes involves the reaction of an amine with a solution of borane in a suitable solvent, such as THF.

Experimental Protocol: Synthesis of Borane-N,N-diethylaniline Complex

Materials:

- N,N-diethylaniline
- Borane-tetrahydrofuran complex solution (1 M in THF)
- Anhydrous diethyl ether
- Anhydrous sodium sulfate
- Schlenk flask and other standard glassware for air-sensitive techniques
- Nitrogen or Argon gas supply

Procedure:

- A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N,N-diethylaniline (e.g., 0.1 mol).
- Anhydrous diethyl ether (100 mL) is added to the flask, and the solution is cooled to 0 °C in an ice bath.
- A 1 M solution of borane-THF complex (e.g., 100 mL, 0.1 mol) is added dropwise to the stirred solution of N,N-diethylaniline over 30 minutes.
- After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2 hours.
- The solvent is removed under reduced pressure to yield a white solid.
- The solid is triturated with cold anhydrous diethyl ether, filtered, and washed with cold diethyl ether to remove any unreacted starting materials.
- The resulting white solid is dried under vacuum to afford the **Borane-N,N-diethylaniline complex**.

Purification:

The crude product can be recrystallized from a mixture of ethyl acetate and hexane to obtain a pure crystalline solid.

Applications in Organic Synthesis

The primary utility of the **Borane-N,N-diethylaniline complex** lies in its capacity as a reducing agent and a source of borane for hydroboration reactions.

Reduction of Carbonyl Compounds

The complex is an effective reagent for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. The reaction is typically carried out in an aprotic solvent like THF at room temperature or with gentle heating.

Experimental Protocol: Reduction of a Ketone

Materials:

- Ketone (e.g., acetophenone)
- **Borane-N,N-diethylaniline complex**
- Anhydrous tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware

Procedure:

- To a stirred solution of the ketone (e.g., 10 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere, add the **Borane-N,N-diethylaniline complex** (e.g., 11 mmol, 1.1 equivalents) in portions at room temperature.

- The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- Upon completion, the reaction is quenched by the slow addition of 1 M HCl (20 mL) at 0 °C.
- The mixture is stirred for 30 minutes, and the organic layer is separated.
- The aqueous layer is extracted with diethyl ether (3 x 30 mL).
- The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel to afford the corresponding alcohol.

Hydroboration of Alkenes

The **Borane-N,N-diethylaniline complex** serves as a convenient source of borane for the hydroboration of alkenes. The resulting organoborane intermediates can be subsequently oxidized to alcohols, providing a regioselective anti-Markovnikov addition of water across the double bond.

Experimental Protocol: Hydroboration-Oxidation of an Alkene

Materials:

- Alkene (e.g., 1-octene)
- **Borane-N,N-diethylaniline complex**
- Anhydrous tetrahydrofuran (THF)
- 3 M Sodium hydroxide (NaOH) solution
- 30% Hydrogen peroxide (H₂O₂) solution
- Standard laboratory glassware

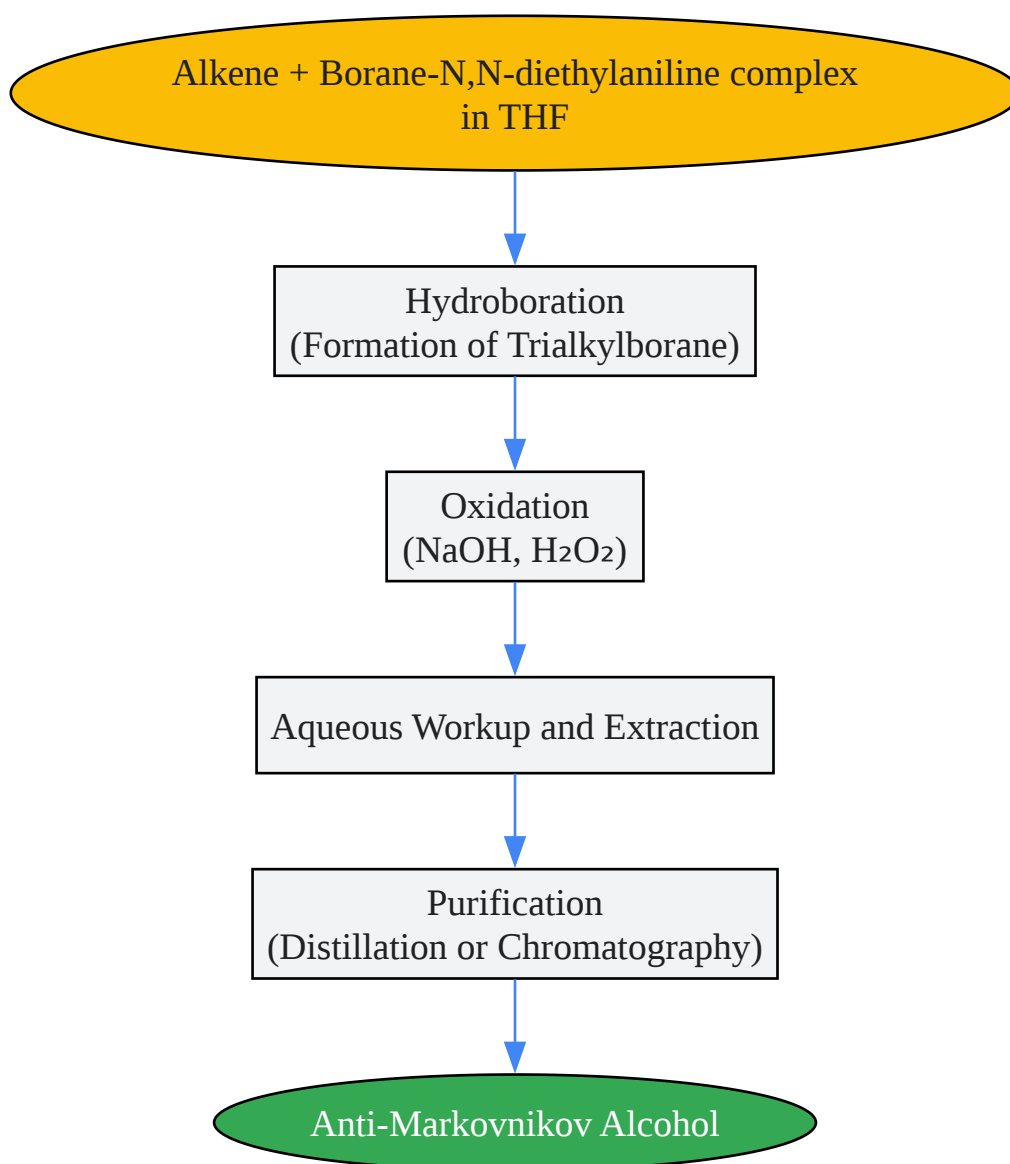
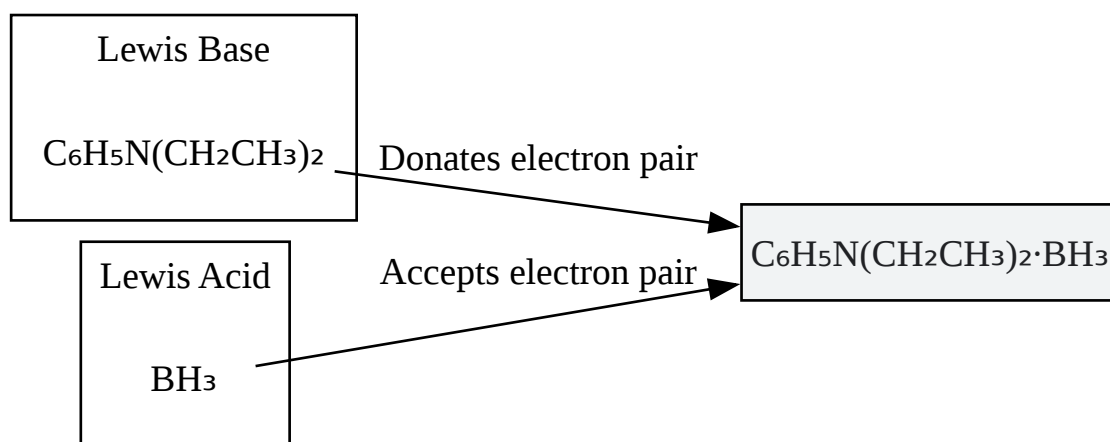
Procedure:

- A solution of the alkene (e.g., 10 mmol) in anhydrous THF (20 mL) is prepared in a round-bottom flask under a nitrogen atmosphere.
- The **Borane-N,N-diethylaniline complex** (e.g., 3.7 mmol, providing approximately 11 mmol of B-H) is added to the alkene solution at 0 °C.
- The reaction mixture is stirred at room temperature for 2-3 hours.
- The flask is cooled to 0 °C, and 3 M NaOH solution (5 mL) is added dropwise, followed by the slow, careful addition of 30% H₂O₂ (5 mL).
- The mixture is stirred at room temperature for 1 hour and then refluxed for 1 hour to ensure complete oxidation.
- After cooling to room temperature, the layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
- The crude alcohol can be purified by distillation or column chromatography.

Visualizing Chemical Processes

Formation of the Borane-N,N-diethylaniline Complex

The formation of the complex is a classic example of a Lewis acid-base interaction.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com